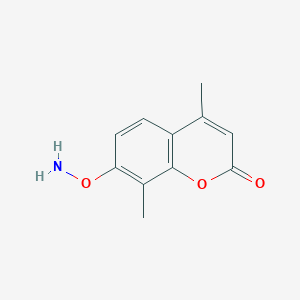
7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one is a compound that features an aminooxy group attached to a benzopyran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one typically involves the reaction of an aminooxy moiety with a carbonyl group. The reaction is chemoselective and can be performed under mild conditions in a variety of solvents, including water .
Industrial Production Methods
Industrial production methods for this compound may involve the use of preactivated NHS-ester, EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), or Eei-Aoa (2-(1-ehoxyethylideneaminooxy)acetic acid) to facilitate the synthesis . These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can react with aldehydes or ketones to form oxime bonds.
Reduction: The oxime bonds formed can be further reduced to increase the stability of the linkage.
Substitution: The compound can participate in substitution reactions where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include aniline or phenylenediamine derivatives as catalysts . The reactions are typically carried out in aqueous media under mild conditions to ensure high chemoselectivity and hydrolytic stability .
Major Products Formed
The major products formed from these reactions include stable oxime bonds and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one involves the inhibition of specific enzymes by forming stable oxime bonds with carbonyl groups. This interaction can affect various molecular targets and pathways, including the inhibition of pyridoxal phosphate (PLP)-dependent enzymes . The compound’s ability to form oxime bonds makes it a valuable tool for studying enzyme activity and protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aminooxy-containing molecules such as aminooxyacetic acid and various oxime-based linkers .
Uniqueness
What sets 7-(Aminooxy)-4,8-dimethyl-2H-1-benzopyran-2-one apart is its unique benzopyran structure, which provides additional stability and reactivity compared to other aminooxy compounds . This makes it particularly useful in applications requiring high chemoselectivity and stability.
Eigenschaften
CAS-Nummer |
69897-67-2 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
7-aminooxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C11H11NO3/c1-6-5-10(13)14-11-7(2)9(15-12)4-3-8(6)11/h3-5H,12H2,1-2H3 |
InChI-Schlüssel |
HLEZOFLYSWAQLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)

![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
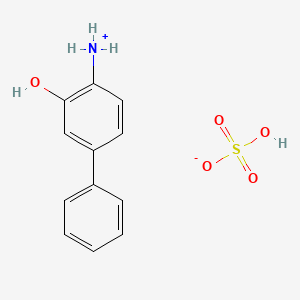
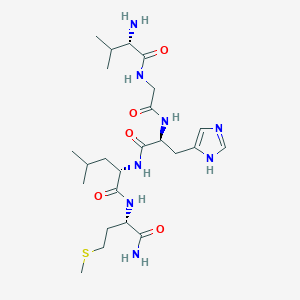
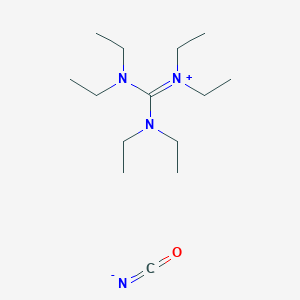
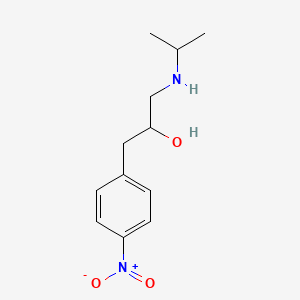
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
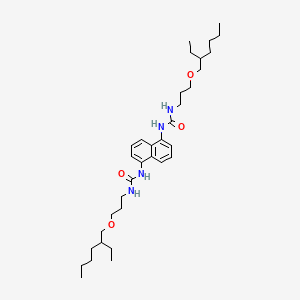
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
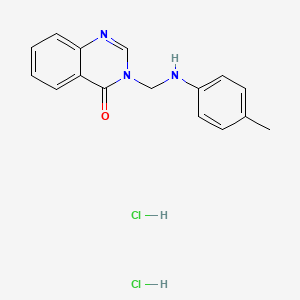
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
